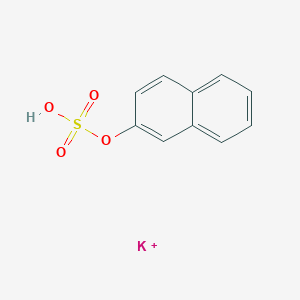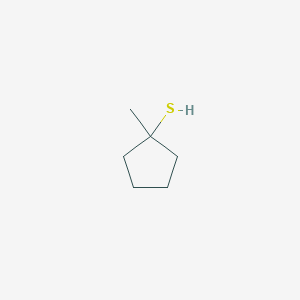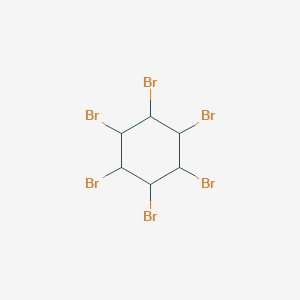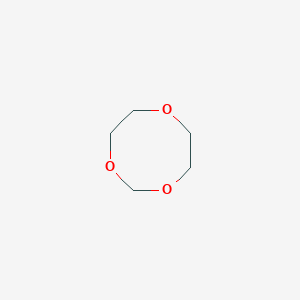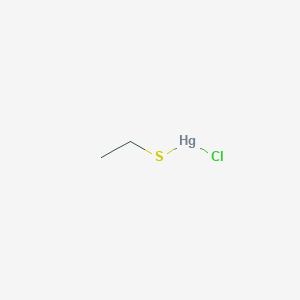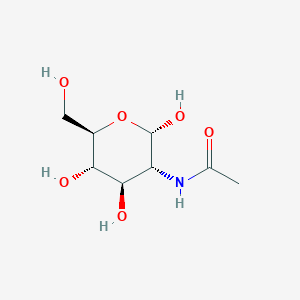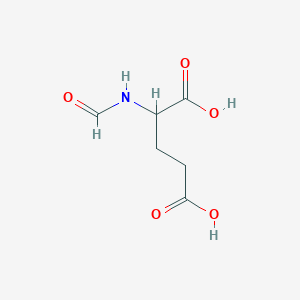
N-Formyl-L-glutamic acid
概要
説明
N-Formyl-L-glutamic acid, also known as N-formylglutamate, is an organic compound belonging to the class of glutamic acid and its derivatives. It is characterized by the presence of a formyl group attached to the amino group of L-glutamic acid.
科学的研究の応用
N-Formyl-L-glutamic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
作用機序
準備方法
Synthetic Routes and Reaction Conditions: N-Formyl-L-glutamic acid can be synthesized through several methods. One common approach involves the formylation of L-glutamic acid using formic acid and acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The process may also include steps like crystallization and drying to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: N-Formyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other compounds with different functional groups.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
類似化合物との比較
- N-Acetyl-L-glutamic acid
- N-Carbamyl-L-glutamic acid
- N-Formyl-L-aspartic acid
Comparison: N-Formyl-L-glutamic acid is unique due to its specific formyl group, which imparts distinct chemical and biological properties. Compared to N-Acetyl-L-glutamic acid and N-Carbamyl-L-glutamic acid, this compound has different reactivity and stability profiles. Its formyl group makes it more reactive in certain chemical reactions, allowing for the synthesis of unique derivatives .
特性
IUPAC Name |
(2S)-2-formamidopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c8-3-7-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZLWSMFHHHOBV-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168490 | |
| Record name | N-Formylglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Formyl-L-glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1681-96-5 | |
| Record name | N-Formyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1681-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formylglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-formyl-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Formyl-L-glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-Formyl-L-glutamate (FG) and what is its role in bacterial metabolism?
A1: N-Formyl-L-glutamate (FG) is an intermediate in the histidine degradation pathway found in certain bacteria, including Pseudomonas species. [, ] This pathway allows bacteria to utilize histidine as a source of carbon and nitrogen. []
Q2: How is N-Formyl-L-glutamate formed and further metabolized?
A2: FG is formed from N-formimino-L-glutamate through the action of the enzyme N-formimino-L-glutamate iminohydrolase (HutF). [] This enzyme catalyzes the deamination of N-formimino-L-glutamate, releasing ammonia and producing FG. [] Subsequently, FG is hydrolyzed by formylglutamate amidohydrolase (FGase) into L-glutamate and formate. [, ] L-glutamate can then be utilized in various metabolic pathways.
Q3: Is the production of FGase coordinated with other enzymes in the histidine degradation pathway?
A3: Interestingly, the regulation of FGase synthesis may not be perfectly synchronized with the other enzymes in the histidine utilization (hut) pathway. [] While urocanate, an early intermediate in the pathway, can induce the expression of all five hut enzymes, FG specifically induces only FGase, though less efficiently than urocanate. [] This suggests a degree of independent regulation for this final step in histidine degradation.
Q4: What is known about the structure of formylglutamate amidohydrolase (FGase) and its interaction with N-Formyl-L-glutamate?
A4: FGase is a monomeric enzyme with a molecular weight of 50,000 Da. [] It requires divalent metal ions for activity, with Co2+ being the most effective activator. [] The enzyme exhibits a Km of 14 mM for FG. [] Notably, N-acetyl-L-glutamate and N-formyl-L-aspartate act as competitive inhibitors of FGase, suggesting similarities in their binding to the active site. []
Q5: Has the crystal structure of any enzyme involved in FG metabolism been determined?
A5: Yes, the crystal structure of N-formimino-L-glutamate iminohydrolase (HutF) from Pseudomonas aeruginosa has been determined. [] This structure revealed a single zinc atom in the active site, coordinated by histidine and aspartate residues. [] The structure also provided insights into the binding mode of inhibitors and allowed for the proposal of a catalytic mechanism involving a metal-bound hydroxide. []
Q6: What is the significance of understanding the histidine degradation pathway and the role of N-Formyl-L-glutamate?
A6: Studying this pathway enhances our understanding of bacterial metabolism and adaptation. [] It also provides insights into potential targets for the development of novel antibacterial agents. Additionally, understanding the regulation of this pathway may offer clues about how bacteria respond to different nutrient sources and environmental cues. [] Further research into N-Formyl-L-glutamate and the enzymes involved in its metabolism could reveal more about their specific roles and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


